
2-(4-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane, also known as CMMD, is a boron-containing compound that has gained significant attention in the field of medicinal chemistry. CMMD has been found to possess unique properties that make it a promising candidate for drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The study of crystal structures of related dioxaborolane compounds provides insights into their molecular arrangement and properties. For instance, Seeger and Heller (1985) investigated the crystal structure of a similar dioxaborolane compound, highlighting the orthorhombic arrangement and specific lattice constants, which are crucial for understanding the compound's physical properties (Seeger & Heller, 1985).
Synthesis and Chemical Properties
The synthesis and modification of dioxaborolane derivatives have been explored in various studies. Spencer et al. (2002) described the synthesis of derivatives and their inhibitory activity against serine proteases, indicating potential biomedical applications (Spencer et al., 2002). Additionally, the synthesis of pinacolylboronate-substituted stilbenes and their applications in liquid crystal display technology and potential therapeutic uses for neurodegenerative diseases were reported by Das et al. (2015) (Das et al., 2015).
Catalysis and Organic Synthesis
The role of dioxaborolane compounds in catalysis and organic synthesis is significant. Murata et al. (2002) investigated the dehydrogenative borylation of vinylarenes using a dioxaborolane compound, demonstrating its utility in regio- and stereodefined synthesis (Murata et al., 2002). This showcases the compound's versatility in facilitating complex chemical reactions.
Photoluminescence and Sensing Applications
The photoluminescent properties of dioxaborolane derivatives have been explored for sensing applications. Nie et al. (2020) synthesized a pyrene derivative with phenyl boronic ester, demonstrating its sensitivity and selectivity for hydrogen peroxide detection in living cells, an important aspect in biomedical research (Nie et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(15)8-11(10)16-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDMAINTVKXIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

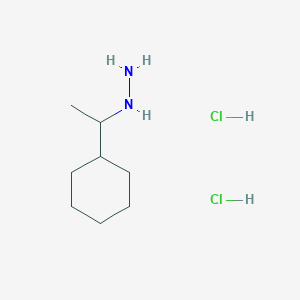
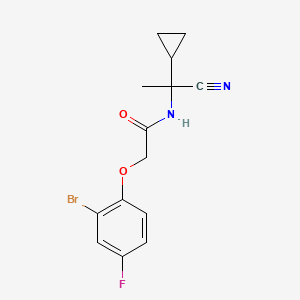
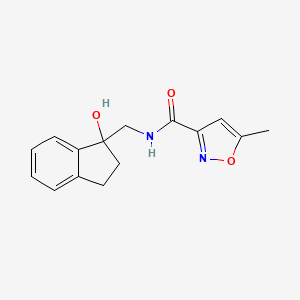
![N-(1-cyanocyclopentyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2564908.png)

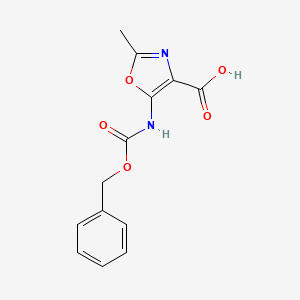
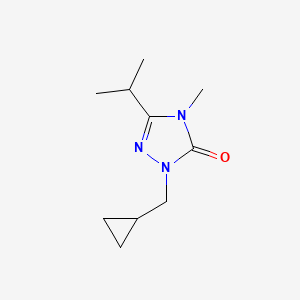
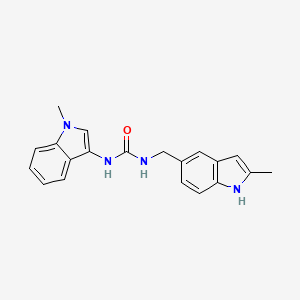
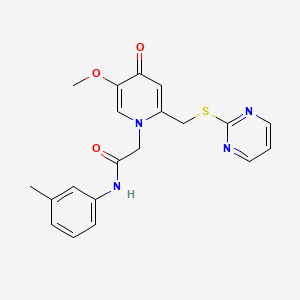
![4-[(4-morpholin-4-ylsulfonylphenyl)sulfonylamino]butanoic Acid](/img/structure/B2564920.png)
![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2564921.png)
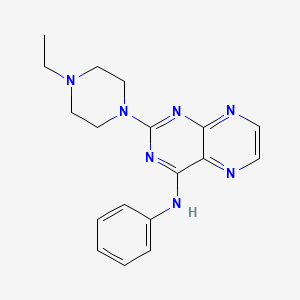

![methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate](/img/structure/B2564927.png)